molecular formula C20H14FN3O5 B5261939 (2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-(4-nitrophenyl)prop-2-enamide

(2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-(4-nitrophenyl)prop-2-enamide

Cat. No.: B5261939
M. Wt: 395.3 g/mol
InChI Key: QZEWBFHEZGUPOX-SFQUDFHCSA-N
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Description

(2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-(4-nitrophenyl)prop-2-enamide: is a complex organic compound characterized by the presence of fluorophenyl, furan, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the formation of the core structure through a condensation reaction between 4-fluorobenzaldehyde and furan-2-carboxylic acid. This is followed by the introduction of the nitrophenyl group via a nitration reaction. The final step involves the formation of the amide bond through a coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group, which can further participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenyl and nitrophenyl groups enhances its binding affinity to biological targets.

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes, inhibiting their activity. Additionally, the presence of electron-withdrawing groups, such as the nitro group, enhances its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]-N-(4-nitrophenyl)prop-2-enamide
  • (2E)-3-(4-Bromophenyl)-2-[(furan-2-YL)formamido]-N-(4-nitrophenyl)prop-2-enamide
  • (2E)-3-(4-Methylphenyl)-2-[(furan-2-YL)formamido]-N-(4-nitrophenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-(4-nitrophenyl)prop-2-enamide lies in the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its chlorinated, brominated, or methylated analogs. This makes it particularly valuable in applications requiring high reactivity and specificity.

Properties

IUPAC Name

N-[(E)-1-(4-fluorophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O5/c21-14-5-3-13(4-6-14)12-17(23-20(26)18-2-1-11-29-18)19(25)22-15-7-9-16(10-8-15)24(27)28/h1-12H,(H,22,25)(H,23,26)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEWBFHEZGUPOX-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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